SCH-351591

Catalog No.
S542769
CAS No.
444659-43-2
M.F
C17H10Cl2F3N3O3
M. Wt
432.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SCH-351591

CAS Number

444659-43-2

Product Name

SCH-351591

IUPAC Name

N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-8-methoxy-2-(trifluoromethyl)quinoline-5-carboxamide

Molecular Formula

C17H10Cl2F3N3O3

Molecular Weight

432.2 g/mol

InChI

InChI=1S/C17H10Cl2F3N3O3/c1-28-12-4-2-9(8-3-5-13(17(20,21)22)23-14(8)12)16(26)24-15-10(18)6-25(27)7-11(15)19/h2-7,27H,1H3

InChI Key

NPGREARFJMFTDF-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)C=CC(=N2)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinolinecarboxamide, SCH 351591, SCH-351591, SCH351591

Canonical SMILES

COC1=C2C(=C(C=C1)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)C=CC(=N2)C(F)(F)F

Description

The exact mass of the compound N-(3,5-Dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide is 431.0051 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Oxides - Cyclic N-Oxides - Supplementary Records. It belongs to the ontological category of pyridine N-oxides in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SCH-351591 is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, SCH-351591 increases intracellular cAMP levels, which leads to the modulation of various cellular processes, particularly in inflammatory pathways. This compound has demonstrated significant potential for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its ability to inhibit all four subtypes of PDE4 (A, B, C, and D) effectively .

, including:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: This reaction entails replacing one functional group with another, often utilizing reagents like halogens or nucleophiles.

The specific conditions for these reactions often require organic solvents and catalysts to yield the desired products .

The biological activity of SCH-351591 is primarily linked to its role as a PDE4 inhibitor. By preventing the breakdown of cAMP, it enhances anti-inflammatory responses and modulates immune functions. Studies have shown that SCH-351591 can inhibit cytokine production in human blood mononuclear cells, indicating its potential efficacy in reducing inflammation associated with respiratory conditions .

The synthesis of SCH-351591 involves multiple steps that typically start with the preparation of key intermediates. The process requires specific reagents and catalysts to facilitate the formation of the final product. The synthesis has been detailed in various studies, highlighting the importance of optimizing reaction conditions for yield and purity .

General Steps in Synthesis:

  • Preparation of Intermediates: Key starting materials are reacted under controlled conditions.
  • Formation of Final Product: Subsequent reactions lead to the assembly of SCH-351591.
  • Purification: The final product is purified to achieve high purity levels (>98%).

SCH-351591 has been extensively studied for its therapeutic applications, particularly in treating respiratory diseases such as asthma and COPD. Its ability to inhibit PDE4 effectively makes it a candidate for reducing inflammation and improving respiratory function. Additionally, ongoing research is exploring its potential use in other inflammatory conditions .

Interaction studies involving SCH-351591 have focused on its binding affinity and selectivity towards different PDE4 subtypes. It has been shown to have a favorable profile compared to other PDE4 inhibitors, making it a subject of interest in pharmacological research. Studies also indicate that it does not exhibit significant cytotoxic effects while effectively regulating pro-inflammatory cytokine release .

Several compounds share structural similarities with SCH-351591, particularly within the class of PDE4 inhibitors. Notable examples include:

Compound NameStructure FeaturesIC50 (nM)Unique Characteristics
RoflumilastContains a dichloropyridine moiety58First-generation PDE4 inhibitor
CilomilastSimilar quinoline structure50Developed for oral administration
GSK256066Designed for inhaled administration30More effective in clinical trials
SCH-365351Metabolite of SCH-35159120Higher selectivity towards PDE4B/D

Uniqueness of SCH-351591

SCH-351591 is distinguished by its ability to inhibit all four subtypes of PDE4 effectively while maintaining a favorable pharmacokinetic profile. Its structural features allow for specific interactions within the enzyme's active site, enhancing its therapeutic potential compared to other compounds in the same class .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

431.0051311 g/mol

Monoisotopic Mass

431.0051311 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G6EF7V146S

Dates

Modify: 2024-02-18
1: Kuang R, Shue HJ, Xiao L, Blythin DJ, Shih NY, Chen X, Gu D, Schwerdt J, Lin L, Ting PC, Cao J, Aslanian R, Piwinski JJ, Prelusky D, Wu P, Zhang J, Zhang X, Celly CS, Billah M, Wang P. Discovery of oxazole-based PDE4 inhibitors with picomolar potency. Bioorg Med Chem Lett. 2012 Apr 1;22(7):2594-7. doi: 10.1016/j.bmcl.2012.01.115. Epub 2012 Feb 14. PubMed PMID: 22401864.
2: Weaver JL, Zhang J, Knapton A, Miller T, Espandiari P, Smith R, Gu YZ, Snyder RD. Early events in vascular injury in the rat induced by the phosphodiesterase IV inhibitor SCH 351591. Toxicol Pathol. 2010 Aug;38(5):738-44. doi: 10.1177/0192623310374331. Epub 2010 Jun 28. PubMed PMID: 20585143.
3: Losco PE, Poulet FM, Kaminska-McNamara GZ, Klein MF. Myocardial and reproductive system toxicity of SCH 351591, a selective phosphodiesterase-4 inhibitor, in CD-1 mice. Toxicol Pathol. 2010 Jun;38(4):568-82. doi: 10.1177/0192623310370463. Epub 2010 May 11. PubMed PMID: 20460440.
4: Weaver JL, Snyder R, Knapton A, Herman EH, Honchel R, Miller T, Espandiari P, Smith R, Gu YZ, Goodsaid FM, Rosenblum IY, Sistare FD, Zhang J, Hanig J. Biomarkers in peripheral blood associated with vascular injury in Sprague-Dawley rats treated with the phosphodiesterase IV inhibitors SCH 351591 or SCH 534385. Toxicol Pathol. 2008 Oct;36(6):840-9. doi: 10.1177/0192623308322310. Epub 2008 Sep 5. PubMed PMID: 18776166.
5: Zhang J, Snyder RD, Herman EH, Knapton A, Honchel R, Miller T, Espandiari P, Goodsaid FM, Rosenblum IY, Hanig JP, Sistare FD, Weaver JL. Histopathology of vascular injury in Sprague-Dawley rats treated with phosphodiesterase IV inhibitor SCH 351591 or SCH 534385. Toxicol Pathol. 2008 Oct;36(6):827-39. doi: 10.1177/0192623308322308. Epub 2008 Sep 5. PubMed PMID: 18776163.
6: Bian H, Zhang J, Wu P, Varty LA, Jia Y, Mayhood T, Hey JA, Wang P. Differential type 4 cAMP-specific phosphodiesterase (PDE4) expression and functional sensitivity to PDE4 inhibitors among rats, monkeys and humans. Biochem Pharmacol. 2004 Dec 1;68(11):2229-36. PubMed PMID: 15498513.
7: Losco PE, Evans EW, Barat SA, Blackshear PE, Reyderman L, Fine JS, Bober LA, Anthes JC, Mirro EJ, Cuss FM. The toxicity of SCH 351591, a novel phosphodiesterase-4 inhibitor, in Cynomolgus monkeys. Toxicol Pathol. 2004 May-Jun;32(3):295-308. PubMed PMID: 15204971.
8: Billah MM, Cooper N, Minnicozzi M, Warneck J, Wang P, Hey JA, Kreutner W, Rizzo CA, Smith SR, Young S, Chapman RW, Dyke H, Shih NY, Piwinski JJ, Cuss FM, Montana J, Ganguly AK, Egan RW. Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor. J Pharmacol Exp Ther. 2002 Jul;302(1):127-37. PubMed PMID: 12065709.
9: Billah M, Cooper N, Cuss F, Davenport RJ, Dyke HJ, Egan R, Ganguly A, Gowers L, Hannah DR, Haughan AF, Kendall HJ, Lowe C, Minnicozzi M, Montana JG, Naylor R, Oxford J, Peake JC, Piwinski JJ, Runcie KA, Sabin V, Sharpe A, Shih NY, Warneck JB. Synthesis and profile of SCH351591, a novel PDE4 inhibitor. Bioorg Med Chem Lett. 2002 Jun 17;12(12):1621-3. PubMed PMID: 12039576.

Explore Compound Types